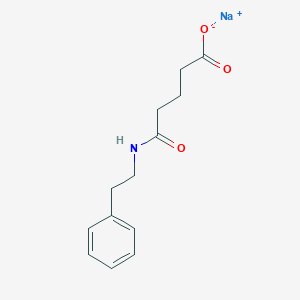
Sodium;5-oxo-5-(2-phenylethylamino)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;5-oxo-5-(2-phenylethylamino)pentanoate, also known as CX-5461, is a synthetic molecule that has gained attention in scientific research due to its potential as an anticancer agent.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- The synthesis of complex compounds, such as those containing pentaplumbide(2--) and pentastannide(2--) anions, has been achieved. These compounds have been stabilized through complexation with sodium cations (Edwards & Corbett, 1977).
- The synthesis of polysubstituted pyrroles, like 5-methyl-3-ethyl-4-acetyl-2-methoxycarbonyl-pyrrole, using 2,4-pentanedione and methyl 3-oxopentanoate, demonstrates the application of sodium compounds in complex organic syntheses (Ou Zhong-ping, 2009).
Metabolic Studies
- Sodium nifurstyrenate, a veterinary antimicrobial nitrofuran, undergoes metabolism in animals and fish, indicating the biological interactions and transformations of sodium-based compounds in living organisms (Tatsumi et al., 1992).
Analytical Chemistry
- Transient studies on monomer-excimer reactions of pyrene and sodium 5-[1-pyrenyl]pentanoate in micelles provide insights into the interactions of sodium compounds in analytical applications (Atik et al., 1979).
Chemical Synthesis
- NaOH catalyzed condensation reactions involving compounds like 5-hydroxymethylfurfural and levulinic acid, as well as other sodium-based reactions, demonstrate the utility of sodium compounds in chemical syntheses (Amarasekara et al., 2015).
Biomedical Applications
- Synthesis of triorganotin(IV) derivatives of sodium deoxycholate, exhibiting antimicrobial and antitumor activities, highlights the potential of sodium compounds in medicinal chemistry (Shaheen et al., 2014).
Propiedades
IUPAC Name |
sodium;5-oxo-5-(2-phenylethylamino)pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.Na/c15-12(7-4-8-13(16)17)14-10-9-11-5-2-1-3-6-11;/h1-3,5-6H,4,7-10H2,(H,14,15)(H,16,17);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHYSYCMWKUREL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16NNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;5-oxo-5-(2-phenylethylamino)pentanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

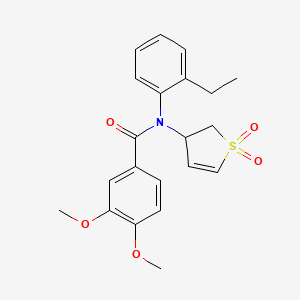
![2-(Perfluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium tetrafluoroborate](/img/structure/B2379975.png)

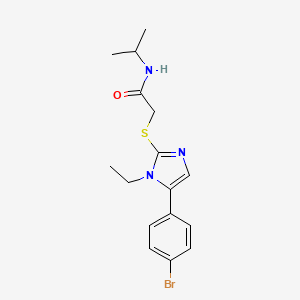
![1-(6-Phenacylsulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2379980.png)
![11-(9-Methylpurin-6-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B2379981.png)
![4-methyl-3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2379982.png)

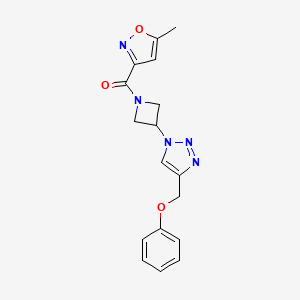


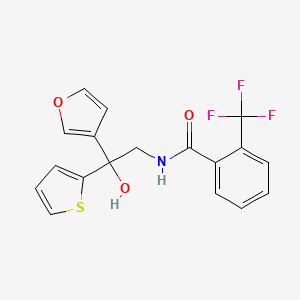

![[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine;dihydrochloride](/img/structure/B2379996.png)